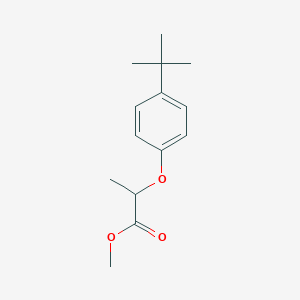

Methyl 2-(4-tert-butylphenoxy)propanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H20O3 |

|---|---|

Molecular Weight |

236.31 g/mol |

IUPAC Name |

methyl 2-(4-tert-butylphenoxy)propanoate |

InChI |

InChI=1S/C14H20O3/c1-10(13(15)16-5)17-12-8-6-11(7-9-12)14(2,3)4/h6-10H,1-5H3 |

InChI Key |

FXRWTKYRCLTMBA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)OC)OC1=CC=C(C=C1)C(C)(C)C |

Origin of Product |

United States |

Synthetic Strategies and Advanced Methodologies for Methyl 2 4 Tert Butylphenoxy Propanoate

Esterification Reactions for Methyl 2-(4-tert-butylphenoxy)propanoate Synthesis

Esterification strategies begin with the pre-formed ether linkage contained within the 2-(4-tert-butylphenoxy)propanoic acid backbone. The final step is the conversion of the carboxylic acid group to its corresponding methyl ester.

The most conventional method for synthesizing this compound is the direct esterification of 2-(4-tert-butylphenoxy)propanoic acid. This acid-catalyzed reaction, commonly known as Fischer esterification, involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst.

The general reaction is as follows: 2-(4-tert-butylphenoxy)propanoic acid + Methanol ⇌ this compound + Water

To drive the equilibrium towards the product side, an excess of methanol is typically used, and/or the water generated during the reaction is removed. Common catalysts for this transformation include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), or p-toluenesulfonic acid (TsOH). The reaction mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack from methanol.

Transesterification offers an alternative route to the methyl ester, starting from a different ester of 2-(4-tert-butylphenoxy)propanoic acid (e.g., an ethyl or benzyl (B1604629) ester). This process involves the exchange of the alkoxy group of the starting ester with a methoxy (B1213986) group from a methyl donor, typically methanol. The reaction is catalyzed by either an acid or a base.

An efficient method for transesterification to produce methyl esters utilizes catalysts like dipotassium (B57713) hydrogen phosphate (B84403) (K₂HPO₄) under mild conditions, which demonstrates tolerance for various functional groups. organic-chemistry.org Another approach involves using methyl formate (B1220265) as the formyl transfer reagent, catalyzed by N-heterocyclic carbenes (NHCs). organic-chemistry.org

Table 1: Comparison of Transesterification Methods

| Methyl Donor | Catalyst | Key Features | Reference |

|---|---|---|---|

| Methanol | K₂HPO₄ | Mild reaction conditions, tolerance of various functional groups. | organic-chemistry.org |

| Methanol | Scandium(III) triflate (Sc(OTf)₃) | Effective for direct transesterification in boiling alcohol; microwave irradiation can reduce reaction times. | organic-chemistry.org |

| Methyl Formate | N-Heterocyclic Carbene (NHC) | Low catalyst loadings, insensitive to common protecting groups. | organic-chemistry.org |

To improve yields, reduce reaction times, and employ milder conditions, various advanced catalytic systems have been developed for esterification. Solid acid catalysts are particularly advantageous as they are often reusable and lead to simpler product work-ups. For instance, clay-supported heteropolyacids, such as Cs₂.₅H₀.₅PW₁₂O₄₀/K-10, have been successfully used as solid acid catalysts in the esterification of propanoic acid. rsc.org Such catalysts are prepared by methods like incipient wetness and are shown to be stable and reusable. rsc.org N-Heterocyclic carbenes (NHCs) have also emerged as highly efficient catalysts for the transesterification of secondary alcohols at room temperature. organic-chemistry.org

Construction of the Ether Linkage via Phenoxylation Chemistry

This synthetic paradigm focuses on creating the characteristic phenoxy-ether bond. These routes typically start with 4-tert-butylphenol (B1678320), a readily available organic compound, and a suitable three-carbon electrophile already containing the methyl ester. wikipedia.orgnih.gov

A primary method for forming the ether linkage is the Williamson ether synthesis, a type of nucleophilic aromatic substitution. In this approach, 4-tert-butylphenol is first deprotonated with a base (e.g., potassium carbonate, sodium hydride) to form the more nucleophilic 4-tert-butylphenoxide. This phenoxide then attacks an electrophilic substrate, such as methyl 2-bromopropanoate (B1255678) or methyl 2-chloropropanoate, displacing the halide leaving group.

The reaction is typically performed in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), which effectively solvates the cation of the base, leaving the phenoxide anion highly reactive. walisongo.ac.id The synthesis of related 4-aryloxy compounds has been shown to be complete in as little as 30 minutes in DMSO at elevated temperatures. walisongo.ac.id

The Mitsunobu reaction is a powerful and versatile method for forming ethers from alcohols and acidic pronucleophiles under mild, dehydrative conditions. nih.gov To synthesize this compound via this route, 4-tert-butylphenol (the pronucleophile) is reacted with methyl 2-hydroxypropanoate (methyl lactate) in the presence of a redox system, typically consisting of a phosphine (B1218219) (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). organic-chemistry.orgtcichemicals.com

A key advantage of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's chiral center. organic-chemistry.org This makes it an exceptionally useful tool for controlling stereochemistry, particularly when starting with an optically active form of methyl lactate. The reaction mechanism involves the activation of the alcohol by the phosphine-azodicarboxylate adduct, making the hydroxyl group a good leaving group that is subsequently displaced by the phenoxide. organic-chemistry.org While highly effective, a drawback of the classic Mitsunobu reaction can be the difficulty in separating the product from phosphine oxide and hydrazo-ester byproducts. tcichemicals.com To address this, modified reagents and purification strategies have been developed. tcichemicals.comtcichemicals.com

Table 2: Key Reagents in the Mitsunobu Reaction for Etherification

| Component | Example Reagent | Function | Reference |

|---|---|---|---|

| Pronucleophile | 4-tert-Butylphenol | Provides the nucleophilic phenoxy group. | wikipedia.orgnih.gov |

| Alcohol | Methyl 2-hydroxypropanoate (Methyl Lactate) | Provides the electrophilic carbon backbone and is activated to become a leaving group. | organic-chemistry.org |

| Reducing Agent | Triphenylphosphine (PPh₃) | Combines with the azodicarboxylate to form the active phosphonium (B103445) intermediate. | tcichemicals.com |

| Oxidizing Agent | Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) | Activates the phosphine and facilitates the dehydration-condensation. | nih.gov |

Asymmetric Synthesis and Chiral Control in Propanoate Derivatives

The propanoate moiety of this compound contains a stereocenter at the C-2 position. The synthesis of single enantiomers is of high importance, necessitating methods of asymmetric synthesis to control the stereochemical outcome.

Enantioselective Synthesis of Chiral Phenoxypropanoates

Enantioselective synthesis aims to produce a specific enantiomer of a chiral molecule. youtube.com This can be achieved through several key strategies, including the use of chiral catalysts, chiral auxiliaries, or enzymatic reactions. youtube.comnih.govresearchgate.netnih.gov

Catalytic Asymmetric Synthesis: This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Transition metal complexes with chiral ligands or metal-free organocatalysts are commonly employed. nih.gov For the synthesis of chiral 2-aryloxypropanoates, catalysts can facilitate the enantioselective addition of phenols to α,β-unsaturated esters or the asymmetric substitution of a leaving group on a propanoate precursor.

Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate. researchgate.net It directs the stereochemical course of a reaction before being cleaved to yield the desired enantiopure product. researchgate.net For instance, a propanoic acid precursor could be attached to a chiral auxiliary like an Evans oxazolidinone, which would then direct the stereoselective alkylation or etherification at the α-position. nih.govresearchgate.net

Enzymatic Reactions: Lipases and other enzymes can be used for the kinetic resolution of racemic mixtures of phenoxypropanoates or their precursors. biosynth.com For example, a lipase (B570770) could selectively hydrolyze one enantiomer of a racemic ester, allowing for the separation of the unreacted enantiomer from the hydrolyzed acid. biosynth.com

The following table provides examples of catalytic systems that have been explored for related asymmetric transformations.

| Catalyst Type | Ligand/Catalyst Example | Reaction Type |

| Metal Complex | Nickel/Chiral P,N-Ligands | Propargylic Substitution nih.gov |

| Metal Complex | Rhodium/Chiral Phosphines | Asymmetric Hydrogenation |

| Organocatalyst | Chiral Phosphoric Acids | Paal–Knorr Reaction |

| Organocatalyst | Proline Derivatives | Aldol/Michael Additions |

Stereochemical Retention and Inversion Mechanisms

Control over stereochemistry also depends on the reaction mechanism. The formation of the ether linkage in phenoxypropanoates often proceeds via a bimolecular nucleophilic substitution (Sₙ2) reaction.

Inversion of Configuration: The Sₙ2 mechanism is stereospecific and proceeds with an inversion of configuration at the electrophilic carbon center. This occurs because the nucleophile (the phenoxide) attacks the carbon atom from the side opposite to the leaving group. Therefore, if the synthesis of this compound starts with (S)-methyl 2-chloropropanoate, the product formed will be the (R)-enantiomer due to this inversion.

| Starting Material Configuration | Reaction Mechanism | Product Configuration | Overall Outcome |

| (S)-Substrate | Single Sₙ2 Reaction | (R)-Product | Inversion |

| (R)-Substrate | Single Sₙ2 Reaction | (S)-Product | Inversion |

| (R)-Substrate | Two sequential Sₙ2 reactions | (R)-Product | Retention (Double Inversion) fiveable.meyoutube.com |

Chemical Transformations and Functionalization of the Core Structure

The core structure of this compound offers multiple sites for chemical modification, allowing for the generation of a diverse library of analogues. These transformations can be targeted at the propanoate chain or the aromatic ring.

Modifications on the Propanoate Chain

The ester functional group is a versatile handle for various chemical transformations.

Hydrolysis: The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(4-tert-butylphenoxy)propanoic acid. This acid can then be used in subsequent reactions, such as amide bond formation. Studies on the related compound haloxyfop-methyl (B155383) show that the ester is rapidly hydrolyzed in various conditions. researchgate.net

Transesterification: Reaction with different alcohols in the presence of an acid or base catalyst can replace the methyl group with other alkyl or aryl groups, leading to a variety of different esters.

Reduction: The ester can be reduced to the primary alcohol, 2-(4-tert-butylphenoxy)propan-1-ol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. More selective reagents might be used to reduce the ester to the corresponding aldehyde. nih.gov

Alpha-Functionalization: Introducing substituents at the alpha-position (C-2) of the propanoate chain can be challenging once the ether linkage is formed. However, strategies involving the enolate of the corresponding ester or acid could potentially allow for alkylation or other functionalizations.

Derivatization of the Phenyl Ring for Analogue Generation

The phenyl ring of this compound is amenable to electrophilic aromatic substitution (EAS). acs.orgmasterorganicchemistry.comyoutube.com The existing alkoxy group is a strong activating, ortho-, para-director, while the tert-butyl group is a moderately activating, ortho-, para-director. ucalgary.ca Since the para-position relative to the ether is occupied by the tert-butyl group, electrophilic attack is directed to the ortho-positions (C-2 and C-6) of the phenol (B47542) ring. ucalgary.ca

Nitration: Treatment with nitric acid (HNO₃), often in the presence of a catalyst like sulfuric acid (H₂SO₄), introduces a nitro (-NO₂) group onto the ring. masterorganicchemistry.comquora.com For highly activated rings like phenols, milder conditions may be sufficient and are often necessary to avoid polysubstitution or oxidation. ucalgary.camasterorganicchemistry.comstmarys-ca.edu

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) can introduce halogen atoms onto the aromatic ring. youtube.com The high activation of the ring may allow for halogenation without a catalyst.

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) can introduce a sulfonic acid (-SO₃H) group. youtube.com

Friedel-Crafts Reactions: Acylation (with an acyl halide/anhydride and a Lewis acid) or alkylation (with an alkyl halide and a Lewis acid) can introduce new carbon substituents, although the strong activation of the ring can lead to side reactions. masterorganicchemistry.comyoutube.com

The following table outlines potential derivatization reactions on the phenyl ring.

| Reaction | Reagent(s) | Potential Product Structure (Substitution at ortho-position) |

| Nitration | HNO₃, H₂SO₄ | Methyl 2-(2-nitro-4-tert-butylphenoxy)propanoate |

| Bromination | Br₂, FeBr₃ | Methyl 2-(2-bromo-4-tert-butylphenoxy)propanoate |

| Chlorination | Cl₂, AlCl₃ | Methyl 2-(2-chloro-4-tert-butylphenoxy)propanoate |

| Sulfonation | SO₃, H₂SO₄ | Methyl 2-(2-sulfo-4-tert-butylphenoxy)propanoate |

| Acylation | CH₃COCl, AlCl₃ | Methyl 2-(2-acetyl-4-tert-butylphenoxy)propanoate |

Incorporation into Complex Molecular Architectures

The utility of this compound as a foundational element in the construction of more elaborate molecular structures is primarily realized through the chemical reactivity of its parent carboxylic acid, 2-(4-tert-butylphenoxy)propanoic acid. While the methyl ester itself can undergo transesterification, a more versatile and common approach involves the activation of the corresponding carboxylic acid, which is then coupled with various nucleophiles to form a diverse range of larger molecules with potential applications in medicinal chemistry and materials science.

The strategic incorporation of the 2-(4-tert-butylphenoxy)propanoate moiety is typically achieved through the formation of amide or ester linkages. These reactions leverage the carboxylic acid group, which can be converted into a more reactive species, such as an acid chloride or an activated ester, or coupled directly using specific reagents. This modular approach allows for the systematic exploration of chemical space by combining the 2-(4-tert-butylphenoxy)propanoate scaffold with a wide array of other molecular fragments.

Amide Bond Formation:

A prevalent strategy for integrating the 2-(4-tert-butylphenoxy)propanoate unit into larger molecules is through the formation of an amide bond. This is accomplished by reacting 2-(4-tert-butylphenoxy)propanoic acid with a primary or secondary amine in the presence of a coupling agent. This method is a cornerstone of medicinal chemistry for the synthesis of new chemical entities. The general reaction is depicted below:

Reactants: 2-(4-tert-butylphenoxy)propanoic acid and a selected amine.

Coupling Agents: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) are commonly employed to facilitate the reaction.

Resulting Structure: An N-substituted-2-(4-tert-butylphenoxy)propanamide.

The following table details representative examples of this synthetic approach:

| Amine Reactant | Coupling Agent | Resulting Complex Molecule |

| Aniline | DCC | N-phenyl-2-(4-tert-butylphenoxy)propanamide |

| Benzylamine | EDC | N-benzyl-2-(4-tert-butylphenoxy)propanamide |

| Piperidine | PyBOP | 1-(2-(4-tert-butylphenoxy)propanoyl)piperidine |

Ester Bond Formation:

Similarly, the formation of new ester bonds provides a pathway to more complex molecules. This can be achieved through the esterification of 2-(4-tert-butylphenoxy)propanoic acid with a variety of alcohols, often under acidic conditions (Fischer esterification) or by using coupling agents. This strategy is valuable for creating derivatives with modified physicochemical properties.

Reactants: 2-(4-tert-butylphenoxy)propanoic acid and a selected alcohol.

Catalyst/Coupling Agent: A strong acid like sulfuric acid (H₂SO₄) for Fischer esterification, or coupling agents like DCC with 4-dimethylaminopyridine (B28879) (DMAP).

Resulting Structure: A new ester derivative of 2-(4-tert-butylphenoxy)propanoic acid.

The table below illustrates this synthetic methodology:

| Alcohol Reactant | Catalyst/Coupling Agent | Resulting Complex Molecule |

| Ethanol | H₂SO₄ | Ethyl 2-(4-tert-butylphenoxy)propanoate |

| Benzyl alcohol | DCC/DMAP | Benzyl 2-(4-tert-butylphenoxy)propanoate |

| Ethylene glycol | H₂SO₄ | 2-Hydroxyethyl 2-(4-tert-butylphenoxy)propanoate |

These synthetic strategies highlight the role of 2-(4-tert-butylphenoxy)propanoic acid as a versatile building block. The ability to readily form stable amide and ester linkages allows for its incorporation into a wide range of molecular architectures, enabling the systematic development of new compounds with tailored properties.

Advanced Analytical Characterization Techniques and Quantification Methods

High-Resolution Mass Spectrometry for Molecular Confirmation and Impurity Profiling

High-resolution mass spectrometry (HRMS) is a cornerstone for confirming the elemental composition of a molecule and identifying trace-level impurities. While the theoretical applications of HRMS are well-understood, specific data for Methyl 2-(4-tert-butylphenoxy)propanoate is not available in peer-reviewed literature or spectral databases.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that allows for the analysis of intact molecular ions, providing crucial information on molecular weight and fragmentation patterns. A detailed ESI-MS analysis of this compound, including specific fragmentation pathways and the identification of resulting product ions, has not been publicly documented. Such data would be invaluable for confirming the compound's structure and understanding its stability under mass spectrometric conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

Gas chromatography coupled with mass spectrometry is the standard for analyzing volatile and semi-volatile organic compounds. While GC-MS is an appropriate technique for the analysis of this compound and its potential volatile impurities, no specific methods or impurity profiles have been published. Information regarding the type of GC column, temperature programming, and the mass spectra of any identified impurities is currently unavailable.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Components

For non-volatile impurities that may be present in samples of this compound, liquid chromatography-mass spectrometry is the method of choice. Similar to GC-MS, there is a lack of published LC-MS methods, including details on the stationary and mobile phases, gradient elution programs, and the characterization of any non-volatile species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Although general principles of NMR are well-established, specific, high-quality NMR data for this compound is not present in the accessible scientific literature.

One-Dimensional NMR (¹H, ¹³C) for Core Structure Assignment

One-dimensional proton (¹H) and carbon-13 (¹³C) NMR spectra are fundamental for assigning the core structure of a molecule. While theoretical chemical shifts can be predicted, experimentally obtained and assigned spectra for this compound, including chemical shifts (δ), coupling constants (J), and signal multiplicities, are not available.

Two-Dimensional NMR (COSY, HMQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Multiple Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC), are essential for unambiguously establishing the connectivity of atoms within a molecule and defining its stereochemistry. The scientific record lacks any reports on the application of these 2D NMR techniques to this compound, preventing a definitive and detailed structural confirmation based on experimental evidence.

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatography is an indispensable tool for the separation, identification, and quantification of "this compound" from reaction mixtures, commercial formulations, or environmental samples. The choice of chromatographic method and conditions is dictated by the analytical objective, whether it is routine purity assessment, preparative isolation for further study, or trace-level detection.

High-Performance Liquid Chromatography (HPLC) is a robust and versatile technique for the analysis of "this compound". Due to the compound's structural similarity to aryloxyphenoxypropionate herbicides, established HPLC methods for these related compounds can be adapted for its analysis. researchgate.net

Reverse-phase HPLC (RP-HPLC) is the most common mode of separation for compounds of this type. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. For "this compound", a C18 column is a suitable choice for the stationary phase, providing effective separation based on hydrophobicity. nih.gov The mobile phase typically consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water. lcms.cz The addition of a small amount of acid, such as formic acid, to the mobile phase can improve peak shape and resolution by suppressing the ionization of any acidic impurities. lcms.cz

Detection is commonly achieved using a UV-Vis detector. The aromatic phenoxy group in "this compound" allows for strong UV absorbance, making this a sensitive detection method. Based on analyses of similar aryloxyphenoxypropionate compounds, a detection wavelength in the range of 230-280 nm would be appropriate. deswater.com

For preparative applications, where the goal is to isolate a pure sample of the compound, the analytical HPLC method can be scaled up by using a larger column and a higher flow rate. The principles of separation remain the same, allowing for the collection of fractions containing the purified "this compound".

Since "this compound" possesses a chiral center at the C2 position of the propanoate group, chiral HPLC can be employed to separate its enantiomers. This is particularly important as the biological or chemical activity of the enantiomers may differ. Chiral stationary phases (CSPs) based on polysaccharides are effective for separating the enantiomers of aryloxyphenoxypropionate compounds and would be applicable here.

Table 1: Representative HPLC Conditions for the Analysis of Aryloxyphenoxypropionate Analogs

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | Chiral (Polysaccharide-based) |

| Mobile Phase | Acetonitrile/Water (gradient) | Isopropanol/Hexane (isocratic) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 275 nm | UV at 230 nm |

| Temperature | 30 °C | 25 °C |

| Application | Purity and Quantitative Analysis | Enantiomeric Separation |

This table presents typical starting conditions for method development based on the analysis of structurally related compounds.

In instances where "this compound" is utilized as a monomer or an additive in polymer synthesis, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the premier technique for characterizing the resulting polymers. GPC separates molecules based on their hydrodynamic volume in solution, providing the molecular weight distribution of the polymer. alfa-chemistry.com

For polymers incorporating the bulky 4-tert-butylphenoxy group, a GPC system equipped with columns suitable for organic-soluble polymers, such as those packed with polystyrene-divinylbenzene (PS-DVB), would be employed. The choice of eluent is critical and depends on the solubility of the polymer; tetrahydrofuran (B95107) (THF) is a common solvent for a wide range of polymers. nih.gov

Coupling GPC with a mass spectrometer (GPC-MS) is a powerful tool, though less common for routine polymer analysis. More frequently, GPC is coupled with other detectors like a refractive index (RI) detector, a UV detector, and a multi-angle light scattering (MALS) detector. wyatt.com A GPC-MALS system can determine the absolute molecular weight of the polymer without the need for column calibration with polymer standards, which is particularly advantageous for novel polymers where such standards are not available. amazonaws.com The bulky tert-butylphenoxy side group can significantly influence the polymer's conformation in solution, making absolute molecular weight determination by MALS more accurate than conventional GPC with calibration. nih.gov

Table 2: Illustrative GPC System for Analysis of Polymers with Bulky Aromatic Side Groups

| Parameter | Setting |

|---|---|

| Columns | 2 x PS-DVB mixed-bed columns |

| Eluent | Tetrahydrofuran (THF) |

| Flow Rate | 1.0 mL/min |

| Detectors | Refractive Index (RI), UV (254 nm), Multi-Angle Light Scattering (MALS) |

| Temperature | 35 °C |

| Application | Determination of molecular weight (Mn, Mw), polydispersity index (PDI), and radius of gyration (Rg) of polymers containing tert-butylphenoxy moieties. |

This table provides a representative GPC-MALS setup for the characterization of polymers analogous to those that could be synthesized from this compound.

To enhance the sensitivity and selectivity of the analysis of "this compound", especially in complex matrices or for trace-level quantification, advanced detection methods can be coupled with HPLC.

Tandem Mass Spectrometry (MS/MS): HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) offers exceptional selectivity and sensitivity. nih.gov For "this compound", electrospray ionization (ESI) would be a suitable ionization technique. In positive ion mode, the protonated molecule [M+H]+ would be observed. lcms.cz In MS/MS analysis, this precursor ion is selected and fragmented to produce characteristic product ions. These specific precursor-to-product ion transitions can be monitored in what is known as Multiple Reaction Monitoring (MRM), a highly specific and sensitive quantitative technique. researchgate.net For the analogous herbicide fenoxaprop-ethyl (B166152), fragmentation often involves the cleavage of the ester bond and the ether linkages. researchgate.netmassbank.eu

Electrochemical Detection (ECD): HPLC with electrochemical detection is another highly sensitive and selective method that can be applied to electroactive compounds. mdpi.com The phenoxy group in "this compound" can be electrochemically oxidized. By applying a specific potential at the working electrode of an electrochemical detector, a current is generated that is proportional to the concentration of the analyte. iapchem.org This technique is particularly useful for detecting trace amounts of the compound in environmental or biological samples. The optimal potential for detection would need to be determined experimentally, often by constructing a hydrodynamic voltammogram. For similar phenolic compounds, oxidation potentials typically fall in the range of +0.6 to +1.2 V. scielo.org.zanih.gov

Biochemical Interactions and Mechanistic Studies in Non Human Systems

Enzyme Modulation and Inhibition Profiles in Non-Human Biological Systems

Research into the direct effects of Methyl 2-(4-tert-butylphenoxy)propanoate on enzyme activity is a critical area for understanding its potential biological role. This includes its capacity to enhance or inhibit enzymatic processes, which can have significant downstream physiological consequences.

Investigation of Binding Affinities and Kinetics

No specific studies detailing the binding affinities (such as Kᵢ or IC₅₀ values) or the kinetic parameters (like Kₘ or Vₘₐₓ changes) of this compound with any specific enzymes in non-human systems have been identified in the available scientific literature.

Stereoselective Interactions with Enzymatic Active Sites

Due to the chiral center at the second carbon of the propanoate group, this compound exists as two stereoisomers (R and S enantiomers). However, no research has been published that investigates the stereoselective interactions of these enantiomers with the active sites of any enzymes.

Receptor Ligand Binding and Signal Transduction in Non-Human Models

The interaction of small molecules with cellular receptors is a fundamental aspect of pharmacology and toxicology. This section was intended to explore the binding of this compound to specific receptors and its subsequent effects on signal transduction pathways.

Exploration of Receptor Subtype Selectivity

There is no available data from radioligand binding assays or other experimental techniques to characterize the binding affinity and selectivity of this compound for any receptor subtypes in non-human models.

Agonist and Antagonist Activities in Animal Bioassays

No in vivo animal bioassay studies have been reported that assess the potential agonist or antagonist activities of this compound at any given receptor. Such studies would be necessary to determine its functional effects in a whole-organism context.

Allosteric Modulation Mechanisms

Allosteric modulation, where a compound binds to a site on a receptor distinct from the primary (orthosteric) site to modify the receptor's activity, is a key area of modern drug discovery. There are currently no published studies that investigate whether this compound can act as a positive or negative allosteric modulator of any receptor.

Plant Physiology and Phytoregulatory Activities

The interaction of this compound with plant physiological processes has been a subject of scientific inquiry, particularly concerning its role as a synthetic plant growth regulator. These compounds are structurally related to natural plant hormones, such as auxins, and can thus influence various aspects of plant development.

Role as Plant Growth Regulators

This compound is a derivative of phenoxypropionic acids, a class of compounds known for their activity as plant growth regulators. bcpcpesticidecompendium.org Specifically, it is the methyl ester of 2-(4-tert-butylphenoxy)propanoic acid. uni.lu The broader class of phenoxypropionic herbicides and growth regulators, such as Fenoprop, function as synthetic auxins. herts.ac.uk The mechanism of action for these types of compounds typically involves mimicking the natural plant growth hormone indoleacetic acid (IAA). wikipedia.org When applied to plants, they can induce rapid and uncontrolled growth. wikipedia.org The biological activity of these molecules can be influenced by their stereochemistry, with specific isomers often exhibiting higher activity. wikipedia.org

Abscission-Inducing Properties and Horticultural Implications

While specific studies on the abscission-inducing properties of this compound are not detailed in the provided search results, related phenoxypropionic compounds have been investigated for their effects on fruit and leaf drop. For instance, Fenoprop was used to control woody plants and broadleaf weeds. aquaoxwaterfilters.com Such compounds can have significant horticultural implications, for example, in the thinning of fruit blossoms or the prevention of pre-harvest fruit drop. The general mode of action of synthetic auxins can lead to the shedding of plant parts (abscission) by influencing the hormonal balance within the plant.

Mechanisms of Action within Plant Metabolic Pathways

The primary mechanism of action for auxin-like herbicides and plant growth regulators involves their interaction with auxin signaling pathways in plants. These synthetic compounds are recognized by auxin receptors, which triggers a cascade of downstream effects. This can lead to changes in gene expression that result in the production of proteins and enzymes responsible for cell growth and development. At herbicidal concentrations, this process becomes uncontrolled, leading to abnormal growth and ultimately, plant death. The specific interactions of this compound at the molecular level within plant metabolic pathways are not extensively detailed in the available literature. However, it is understood that as a phenoxypropionic acid derivative, its activity is rooted in its ability to function as an auxin mimic. herts.ac.ukwikipedia.org

Environmental Behavior, Fate, and Ecotoxicological Assessment

Environmental Degradation and Transformation Pathways

Fenoxaprop-P-ethyl undergoes several degradation processes in the environment, primarily driven by biological and chemical reactions that transform it into various metabolites. regulations.gov

Biodegradation in Aquatic and Terrestrial Environments

Microbial metabolism is a key factor in the degradation of Fenoxaprop-P-ethyl in both soil and water systems. oup.com Studies show that it is not persistent in soil under aerobic conditions. publications.gc.caresearchgate.net It rapidly converts to its primary metabolite, fenoxaprop (B166891) acid, which is also responsible for the herbicidal activity. publications.gc.caresearchgate.net

In field studies conducted on wheat crops over two seasons, Fenoxaprop-P-ethyl dissipated rapidly, with its degradation following first-order kinetics. researchgate.netnih.gov The half-life in soil was found to be very short, typically ranging from 1.45 to 2.30 days. researchgate.netnih.gov Its metabolite, fenoxaprop acid, persists longer, with a reported half-life of 10.13 to 11.98 days. researchgate.net Similarly, in flooded rice paddy soil, Fenoxaprop-ethyl (B166152) degraded with a half-life of less than a day. epa.gov Temperature and the presence of microbes play a significant role in the rate of dissipation. researchgate.netresearchgate.net

In aquatic environments, dissipation is also rapid. A study in rice field water showed a half-life of less than 4 hours, attributed to a combination of microbial and photochemical reactions. oup.com Bacteria capable of utilizing Fenoxaprop-P-ethyl as a sole carbon source have been isolated from sludge, demonstrating its biodegradability. researchgate.netnih.gov One identified bacterium, Alcaligenes sp. H, was shown to degrade 69.5% of an initial 25 ppm concentration. nih.gov

Photolytic and Hydrolytic Stability

Hydrolysis of Fenoxaprop-P-ethyl is highly dependent on pH. oup.comacs.orgacs.org It is relatively stable in acidic to neutral aqueous solutions but degrades rapidly in alkaline conditions. acs.orgacs.orgepa.gov At a pH of 5 and 7, the compound is stable, but at a pH of 9, it hydrolyzes quickly. epa.gov One study reported a half-life of 8.3 hours at pH 9.1, while minimal loss was observed at pH 6.1 and 7.4 over 68 hours. oup.com Another study found the degradation at pH 10 to be approximately 270 times faster than at pH 6. acs.orgacs.org This alkaline-catalyzed hydrolysis primarily involves the breakdown of the ester bond. acs.orgresearchgate.net

Photodegradation, or transformation by sunlight, also contributes to the dissipation of Fenoxaprop-P-ethyl in water. publications.gc.canih.gov Under solar irradiation, it can be transformed into several photoproducts. acs.org The photolysis half-life in sterile, distilled water was measured at 269 hours. oup.com However, in natural field water, the combined effect of microbial action and sunlight resulted in a much shorter half-life of 29 hours. oup.com Some studies have noted that certain photoproducts can be more resistant to further photodegradation than the parent compound. nih.govacs.orgacs.org

Identification of Environmental Metabolites and Degradation Products

The degradation of Fenoxaprop-P-ethyl results in a number of transformation products. regulations.gov The degradation pattern generally involves the initial de-esterification to fenoxaprop-p (B40489) acid, which is then further broken down. regulations.gov

The main metabolites identified across various environmental compartments include:

Fenoxaprop acid: Formed through hydrolysis of the ethyl ester, this is the principal and herbicidally active metabolite. publications.gc.caepa.gov

6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB): A major transformation product resulting from the cleavage of the ether linkage, found in both soil and water degradation studies. oup.compublications.gc.caepa.govacs.org

Ethyl 2-(4-hydroxyphenoxy)propanoate (EHPP): Formed during hydrolysis, particularly under acidic conditions, and also as a photolysis product. oup.comacs.orgacs.org

4-(6-chloro-2-benzoxazolyloxy)phenol: A degradate identified in soil metabolism studies. regulations.govepa.gov

2-(4-hydroxyphenoxy)propanoic acid (HPPA): A further degradation product observed in water-sediment studies. researchgate.net

Hydroquinone and 4-[(6-chloro-2-benzoxazolyl)oxy]phenol (CBOP): Identified as photoproducts. nih.govacs.orgacs.org

Environmental Distribution and Partitioning Characteristics

The movement and distribution of Fenoxaprop-P-ethyl in the environment are governed by its sorption to soil and sediment and its potential for volatilization.

Sorption to Soil and Sediment

Fenoxaprop-P-ethyl is considered to have low mobility and was found to be immobile in soil, while its main degradates, fenoxaprop-P and chlorobenzoxazolone, have low to medium mobility. publications.gc.ca It binds moderately to soil, which limits its potential to leach into groundwater. oup.comepa.gov

Studies on its movement in soil columns showed that the majority of the applied herbicide remained in the top 0-2 cm of the soil profile. researchgate.net Leaching was observed to a depth of 6 to 8 cm, with the extent of movement increasing with the amount of leaching water. researchgate.net The soil-water distribution coefficient (Kd) was measured to be 3.86 in silty clay soil and 2.32 in sandy loam soil, indicating moderate adsorption. researchgate.net Another study reported a Koc value of 6800, further suggesting that it is bound moderately to soil. oup.com

Volatilization from Water and Soil Surfaces

Volatilization is not considered a significant pathway for the dissipation of Fenoxaprop-P-ethyl from the environment. publications.gc.ca This is due to its low vapor pressure and a low Henry's Law constant (3 x 10⁻⁷), which indicates a low tendency to partition from water to air. oup.compublications.gc.ca Therefore, long-range transport through the atmosphere is not expected. publications.gc.ca

Octanol-Water Partitioning (Log Kow) as an Indicator of Environmental Mobility

The octanol-water partition coefficient (Log Kow) is a crucial parameter used to predict the environmental distribution of a chemical. A high Log Kow value suggests a tendency for the substance to partition into soil, sediment, and biota rather than remaining in the water phase, indicating lower environmental mobility.

Table 1: Estimated Physicochemical Properties of Methyl 2-(4-tert-butylphenoxy)propanoate

| Property | Estimated Value | Implication for Environmental Mobility |

|---|---|---|

| Log Kow | ~ 4.5 | Low to moderate mobility in soil and sediment |

This estimated Log Kow suggests that this compound has a moderate potential to adsorb to organic matter in soil and sediment, which would limit its movement through the environment.

Ecotoxicity to Aquatic and Terrestrial Organisms (Excluding Human Health)

The ecotoxicity of a substance provides insight into its potential to harm living organisms in the environment. For this compound, specific ecotoxicity data is scarce. Therefore, an assessment is made by considering data from related compounds, such as phenoxy herbicides and 4-tert-butylphenol (B1678320).

Acute and chronic toxicity data for aquatic organisms are fundamental for environmental risk assessment. In the absence of direct experimental data for this compound, QSAR models and data from analogous compounds are used for prediction. Phenoxy herbicides, as a class, are generally considered moderately toxic to aquatic life. chemcess.com However, ester forms can exhibit higher toxicity than their acid and salt counterparts. nih.gov

Table 2: Predicted Acute and Chronic Aquatic Toxicity for this compound and Comparative Data for Related Compounds

| Organism | Endpoint | Predicted/Observed Value (mg/L) | Reference |

|---|---|---|---|

| This compound (Predicted) | |||

| Fish (e.g., Fathead Minnow) | 96-hr LC50 | 1 - 10 | QSAR Estimation |

| Daphnia magna | 48-hr EC50 | 1 - 10 | QSAR Estimation |

| Green Algae | 72-hr EC50 | 0.1 - 1 | QSAR Estimation |

| 4-tert-butylphenol (Observed) | |||

| Fish (Pimephales promelas) | 96-hr LC50 | 5.1 | |

| Daphnia magna | 48-hr EC50 | 4.8 | |

| Algae (Pseudokirchneriella subcapitata) | 72-hr EC50 | 1.9 | |

| MCPA (a phenoxy herbicide) (Observed) | |||

| Rainbow Trout | 96-hr LC50 | 3.6 - 748 | ccme.ca |

| Daphnia magna | 48-hr EC50 | >100 (for acid form) | documentsdelivered.com |

The predicted toxicity values for this compound suggest it could be toxic to aquatic life, particularly to algae. The parent compound, 4-tert-butylphenol, is classified as toxic to aquatic life. industrialchemicals.gov.au

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, resulting in a concentration in the organism that is greater than in the surrounding environment. The potential for a substance to bioaccumulate is often indicated by its Bioconcentration Factor (BCF).

The estimated Log Kow of approximately 4.5 for this compound suggests a potential for bioaccumulation. The EPA's PBT Profiler uses the BCF as an indicator for a chemical's potential to bioaccumulate. epa.gov However, pharmacokinetic studies in animals have shown that some phenoxy herbicides are not bioaccumulative. chemcess.com For related compounds like 4-tert-butylphenol, the bioaccumulation potential is considered low. industrialchemicals.gov.au It is likely that this compound could be metabolized and eliminated by aquatic organisms, which would reduce its bioaccumulation potential.

Table 3: Predicted Bioaccumulation Potential for this compound

| Parameter | Predicted Value | Interpretation |

|---|

The PBT assessment evaluates whether a chemical is Persistent, Bioaccumulative, and Toxic. Chemicals that meet all three criteria are of high concern for the environment.

Persistence (P): Phenoxy herbicides can be degraded through hydrolysis, biodegradation, and photodegradation. nih.gov The ester linkage in this compound is susceptible to hydrolysis, especially under alkaline conditions, which would lead to the formation of 4-tert-butylphenol and 2-propionic acid. 4-tert-butylphenol itself is not considered persistent. industrialchemicals.gov.au

Bioaccumulation (B): As discussed, the estimated Log Kow suggests a potential for bioaccumulation, but metabolic processes in organisms could limit this.

Toxicity (T): The compound is predicted to be toxic to aquatic organisms.

The mode of toxic action describes the specific mechanism by which a chemical causes harm to an organism. For many industrial organic chemicals, the primary mode of action is narcosis, a non-specific disruption of cell membranes. Given its structure as a non-reactive organic ester, it is plausible that this compound acts via a narcotic mechanism in aquatic species.

However, phenoxy herbicides are known to act as plant growth hormone mimics (auxins), leading to uncontrolled growth and death in susceptible plants. wikipedia.org While this is the primary mode of action in target plants, it is not the expected mode of toxic action in aquatic animals. The toxicity observed in fish and daphnids is more likely due to narcosis.

There is growing concern about chemicals that can interfere with the endocrine (hormone) systems of wildlife. The parent phenol (B47542), 4-tert-butylphenol, has been identified as an endocrine disruptor with estrogenic activity. nih.govnih.gov Studies have shown that alkylphenols can mimic the effects of the natural estrogen 17β-estradiol. nih.gov The estrogenic activity is influenced by the structure of the alkyl group, with a tertiary branched alkyl group at the para position showing significant activity. nih.gov

While this compound itself has not been specifically tested for endocrine-disrupting effects, its hydrolysis in the environment or within organisms would release 4-tert-butylphenol. Therefore, there is a potential for indirect endocrine-disrupting effects on wildlife due to the formation of this known endocrine disruptor.

Environmental Monitoring and Occurrence

The monitoring of "this compound" in the environment is essential for understanding its distribution, persistence, and potential impact on ecosystems. While specific data on the detection of this particular compound is not widely available in the reviewed literature, the monitoring strategies for the broader class of phenoxy herbicides provide a framework for its detection and quantification.

Phenoxy herbicides and their transformation products have been detected in various water bodies, including groundwater, rivers, and wetlands. researchgate.netnih.gov The presence of these compounds in aquatic environments is often a result of agricultural runoff and other application practices. researchgate.net Wastewater treatment plants (WWTPs) can act as a pathway for these substances to enter surface waters, although the efficiency of their removal during treatment processes can vary.

While direct monitoring data for "this compound" is scarce, studies on related phenoxy herbicides, such as 2,4-D and MCPA, have shown their presence in water systems worldwide. researchgate.net For instance, a study on the degradation of the chiral herbicide fenoxaprop-ethyl in water-sediment microcosms identified several degradation products, highlighting the complexity of monitoring these compounds and their metabolites. nih.gov

The table below illustrates the types of phenoxy herbicides and their transformation products that are often targeted in environmental monitoring studies, which could be relevant for developing monitoring programs for "this compound".

Table 1: Examples of Monitored Phenoxy Herbicides and Transformation Products in Water

| Compound Type | Compound Name | Common Use |

|---|---|---|

| Parent Herbicide | 2,4-D (2,4-dichlorophenoxyacetic acid) | Broadleaf weed control researchgate.net |

| Parent Herbicide | MCPA (4-chloro-2-methylphenoxyacetic acid) | Broadleaf weed control researchgate.net |

| Parent Herbicide | Mecoprop (B166265) | Broadleaf weed control nih.gov |

| Transformation Product | 4-chloro-2-methylphenol (4C2MP) | Metabolite of MCPA and mecoprop nih.gov |

| Transformation Product | 2,4-dichlorophenol (DCP) | Metabolite of 2,4-D nih.gov |

| Related Compound | Fenoprop (Silvex) | Woody plant control wikipedia.org |

Effective monitoring strategies for herbicide residues in the environment are crucial for risk assessment and management. gfredlee.com The development of a monitoring program for "this compound" would likely follow established protocols for other phenoxy herbicides.

A comprehensive monitoring strategy should include:

Selection of appropriate analytical methods: Highly sensitive and specific methods are required to detect low concentrations of the herbicide and its potential degradation products in complex environmental matrices.

Strategic sampling: Sampling should be conducted at locations and times that are most likely to represent worst-case scenarios, such as downstream of application areas after rainfall events. gfredlee.com

Inclusion of relevant matrices: Besides water samples, sediments should also be monitored, as some herbicides can adsorb to particulate matter. gfredlee.com

Analysis of transformation products: Monitoring should not be limited to the parent compound, as degradation products can also be of environmental concern. nih.gov

Advanced analytical techniques are central to modern monitoring strategies. Ultra-high performance liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS) is a powerful tool for the determination of phenoxyacetic acid herbicides and their transformation products in water samples at very low detection limits. nih.gov

The table below outlines a general framework for a monitoring strategy applicable to "this compound".

Table 2: Framework for an Environmental Monitoring Strategy

| Component | Description | Rationale |

|---|---|---|

| Objective | To determine the concentration and distribution of the target compound and its residues in aquatic environments. | To assess potential environmental exposure and risk. oclc.org |

| Sampling Locations | Surface water bodies receiving runoff from agricultural or treated areas, and effluents from wastewater treatment plants. | To identify sources and pathways of contamination. gfredlee.com |

| Sampling Frequency | Event-based (e.g., after application or rainfall) and routine monitoring. | To capture peak concentrations and long-term trends. gfredlee.com |

| Analytical Method | Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). | To achieve high sensitivity and specificity for the target analyte. nih.gov |

| Quality Assurance/Quality Control | Use of certified reference materials, field blanks, and replicate samples. | To ensure the accuracy and reliability of the monitoring data. |

The environmental fate of herbicides is influenced by various factors, including their chemical properties, application methods, and environmental conditions. epa.govwa.gov Therefore, monitoring programs must be designed to account for these variables to provide a comprehensive assessment of the environmental presence of compounds like "this compound". wa.gov

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to understand the fundamental electronic properties of "Methyl 2-(4-tert-butylphenoxy)propanoate," which dictate its reactivity and spectroscopic characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. For "this compound," DFT calculations can determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

A lower HOMO-LUMO gap suggests higher reactivity. In "this compound," the electron-rich phenoxy group is expected to significantly influence the HOMO, while the ester functionality could contribute to the LUMO. Analysis of the molecular orbitals would likely show the HOMO localized primarily on the substituted benzene (B151609) ring and the LUMO distributed over the propanoate moiety.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Value (Hartree) | Value (eV) |

| HOMO Energy | -0.235 | -6.39 |

| LUMO Energy | -0.045 | -1.22 |

| HOMO-LUMO Gap | 0.190 | 5.17 |

Note: The data in this table is hypothetical and for illustrative purposes, as specific DFT studies on this compound are not publicly available. The values are representative of what might be expected for a molecule of this type.

Quantum chemical calculations can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. While experimental spectra for the closely related methyl propionate (B1217596) are available, theoretical calculations for "this compound" would provide a complete assignment of all signals. docbrown.inforesearchgate.net For instance, calculations can help assign the complex aromatic proton signals in the ¹H NMR spectrum and the various C-O and C=O stretching vibrations in the IR spectrum. researchgate.net Theoretical calculations on similar molecules like methyl propionate have been compared with experimental spectra to assign molecular vibrations. arxiv.org

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature | Description |

| ¹H NMR | ~7.0-7.4 ppm | Aromatic protons on the benzene ring |

| ¹H NMR | ~1.3 ppm | Protons of the tert-butyl group |

| ¹³C NMR | ~170 ppm | Carbonyl carbon of the ester group |

| IR | ~1730 cm⁻¹ | C=O stretching vibration of the ester |

| IR | ~1250 cm⁻¹ | C-O stretching vibration of the ether linkage |

Note: These are predicted values based on typical functional group regions and data from related structures. docbrown.inforesearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics simulations model the physical movements of atoms and molecules over time, providing insights into conformational flexibility and interactions with the environment.

The conformation of "this compound" can be influenced by the solvent environment. MD simulations can be used to explore the range of accessible conformations in different solvents, from nonpolar to polar. The simulations would likely reveal that the dihedral angle between the phenyl ring and the propanoate side chain is flexible, and its average value may change depending on the solvent's polarity. This flexibility is crucial for understanding how the molecule presents itself for intermolecular interactions.

To investigate the potential biological activity of "this compound," molecular docking simulations can be performed. researchgate.net These simulations predict the preferred orientation of the molecule when bound to a target protein, such as an enzyme or receptor from a non-human model organism. researchgate.net For example, given its structural similarity to some herbicides and pesticides, it could be docked into the active site of relevant plant or insect enzymes. The docking score provides an estimate of the binding affinity, and the predicted binding pose can reveal key intermolecular interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the complex. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. nih.gov A QSAR model can be developed for a class of phenoxypropanoate derivatives to predict the activity of new analogues, including "this compound."

The process involves calculating a set of molecular descriptors for each compound, which quantify various aspects of its structure (e.g., steric, electronic, and lipophilic properties). nih.gov These descriptors are then used to build a mathematical model that relates them to the observed biological activity. For "this compound," relevant descriptors might include:

XlogP: A measure of lipophilicity.

Molecular Weight: A simple steric descriptor.

Topological Polar Surface Area (TPSA): An indicator of a molecule's ability to form hydrogen bonds.

HOMO/LUMO energies: Electronic descriptors from quantum chemical calculations.

By establishing a statistically significant relationship, the QSAR model could be used to predict the biological activity of "this compound" and guide the design of more potent or selective analogues. nih.govnih.gov

Predictive Models for Ecotoxicity Endpoints

Predictive models for ecotoxicity are crucial for assessing the environmental risk of herbicides. Quantitative Structure-Activity Relationship (QSAR) models are a key component of this, establishing a mathematical link between the chemical structure of a compound and its ecotoxicological effects. ecetoc.org For phenoxyacetic acid-derived compounds, a class closely related to phenoxypropanoates, QSAR models have been developed to predict various biological properties, including their potential for penetration through plant cuticles and their toxicity to non-target organisms like red blood cells. mdpi.com

A study on aryloxy-phenoxy-propionate (APP) herbicides, which are known to potentially pollute water systems, utilized a combination of homology modeling, molecular docking, and molecular dynamics to investigate their interactions with the estrogen receptor α (ERα) in zebrafish. nih.gov This research aimed to understand the potential estrogenic activities of these herbicides, a significant ecotoxicity endpoint. nih.gov The study found that van der Waals forces and electrostatic forces were the primary drivers for the interaction between the herbicides and the receptor, and these computational predictions were consistent with in vivo experiments. nih.gov

Table 1: Examples of Ecotoxicity Endpoints Studied for Phenoxy-type Herbicides

| Ecotoxicity Endpoint | Organism | Computational Method | Key Findings |

| Estrogenic Activity | Zebrafish (Danio rerio) | Homology Modeling, Molecular Docking, Molecular Dynamics | APP herbicides can interact with the estrogen receptor α, with van der Waals and electrostatic forces being the main driving forces. nih.gov |

| Hemolytic Toxicity | Human Red Blood Cells | QSAR | Molar mass, lipophilicity, and hydrogen bonding capacity influence the hemolytic potential of phenoxyacetic acid derivatives. mdpi.com |

Development of Predictive Models for Biochemical Activity

Predictive models are instrumental in understanding and forecasting the biochemical activity of herbicides. The primary mode of action for aryloxyphenoxypropionate (APP) herbicides is the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, which is vital for fatty acid synthesis in grasses. mdpi.commdpi.com Computational methods like molecular docking are frequently employed to simulate the binding of these herbicides to the ACCase enzyme. mdpi.com These simulations can reveal key interactions, such as the formation of hydrogen bonds between the herbicide molecule and amino acid residues in the enzyme's active site. mdpi.com

The development of novel herbicides often involves synthesizing a series of derivatives and then using computational models to predict their herbicidal activity. For instance, novel quinazolinone–phenoxypropionate hybrids have been designed and their herbicidal activity evaluated through greenhouse bioassays. mdpi.com Molecular docking studies on these new compounds can then help to rationalize the observed activities and suggest that they may act as ACCase inhibitors. mdpi.com

Furthermore, machine learning approaches, such as the use of Artificial Neural Networks (ANN), are being trained to predict the half-maximal inhibitory concentration (IC50) values of newly designed herbicides. crimsonpublishers.com A lower IC50 value indicates that the herbicide is effective at a lower concentration, signifying higher potency. crimsonpublishers.com These predictive models can significantly accelerate the discovery of more effective and environmentally safer herbicides. crimsonpublishers.comnih.gov

Table 2: Predictive Models for Biochemical Activity of Phenoxypropanoate-type Herbicides

| Model Type | Target | Application |

| Molecular Docking | Acetyl-CoA Carboxylase (ACCase) | Predicting binding affinity and mode of action of new herbicide derivatives. mdpi.com |

| QSAR | Herbicidal Activity | Correlating chemical structure with efficacy against specific weed species. nih.gov |

| Artificial Neural Networks (ANN) | IC50 Values | Predicting the potency of newly designed herbicide molecules. crimsonpublishers.com |

Cheminformatics and Data Mining for Structure-Function Relationships

Cheminformatics and data mining are powerful tools for analyzing large datasets of chemical compounds to uncover structure-function relationships. mdpi.com In the context of herbicides, these approaches can be used to classify compounds based on their mode of action (MoA) and to identify the structural features that are crucial for their biological activity. nih.gov

For example, a comprehensive machine learning-based study of the chemical space of herbicides has shown that compounds can be clustered based on their structural fragments. nih.gov Aryloxyphenoxy-propionate (FOPs) herbicides form a distinct chemical cluster. nih.gov Such analyses can reveal that herbicides from different classes may share structural similarities that could lead to similar biological activities, which has important implications for managing herbicide resistance. nih.gov

By applying cheminformatics tools to large databases of compounds, researchers can build predictive models for various properties. Ligand-based drug discovery approaches, including QSAR and pharmacophore modeling, are used to correlate the bioactivities of molecules with their structures. mdpi.com These models are based on the principles that the structure of a molecule dictates its activity and that similar molecules exhibit similar bioactivities. mdpi.com This information is invaluable for designing new herbicides with improved properties. nih.govnih.gov

The use of machine learning models, such as Random Forest and Support Vector Machines, has also been successful in building predictive classifier models for the bioactivity of natural products, which can be a source of new herbicidal compounds. plos.org These models can help to pre-screen large libraries of compounds, prioritizing those that are most likely to be active for further experimental testing. plos.org

Future Research Trajectories and Emerging Applications

Development of Sustainable Synthetic Routes and Green Chemistry Approaches

The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact, and the synthesis of Methyl 2-(4-tert-butylphenoxy)propanoate is a candidate for such advancements. Future research is geared towards developing more sustainable and efficient synthetic methods that reduce waste, consume less energy, and utilize renewable resources.

Microwave-Assisted Synthesis: This technique utilizes microwave energy to accelerate chemical reactions, often leading to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. anton-paar.comajrconline.orgat.ua For the synthesis of esters like this compound, microwave-assisted esterification could offer a greener alternative to traditional methods that often require prolonged heating. nih.gov Research in this area would involve optimizing reaction conditions such as solvent choice, catalyst, temperature, and irradiation time to maximize efficiency.

Ultrasound-Assisted Synthesis (Sonochemistry): The application of ultrasonic waves in chemical reactions can enhance reaction rates and yields. researchgate.netnih.govnih.gov This method promotes mass transfer and can lead to the formation of highly reactive intermediates. For the synthesis of propanoates, sonochemistry could enable reactions to proceed at lower temperatures and with shorter durations, thereby saving energy. researchgate.netnih.gov Future studies will likely explore the synergistic effects of ultrasound with other green chemistry techniques.

Enzymatic and Biocatalytic Synthesis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. nih.gov Lipases, for instance, are known to catalyze the esterification of various acids and alcohols under mild conditions. nih.govnih.gov A potential future research direction is the development of an enzymatic route to this compound using a suitable lipase (B570770). This would involve screening for the optimal enzyme, reaction medium (including solvent-free systems), and reaction parameters to achieve high conversion and selectivity.

Use of Greener Solvents and Catalysts: A key aspect of green synthesis is the replacement of hazardous solvents and catalysts with more benign alternatives. Research is ongoing to identify and utilize green solvents such as ionic liquids, supercritical fluids, and water for organic reactions. researchgate.netnih.govmdpi.com Similarly, the development of solid acid catalysts or reusable organocatalysts could replace traditional corrosive and difficult-to-handle acid catalysts in esterification reactions. researchgate.net

A comparative look at conventional versus potential green synthesis methods highlights the advantages of the latter:

| Feature | Conventional Synthesis | Green Synthesis Approaches |

| Energy Input | Often requires prolonged heating | Reduced reaction times and lower temperatures (Microwave, Ultrasound) |

| Reaction Time | Can be hours to days | Minutes to a few hours |

| Solvents | Often uses volatile organic compounds (VOCs) | Water, ionic liquids, or solvent-free conditions |

| Catalysts | Strong mineral acids (e.g., H₂SO₄) | Enzymes, solid acids, reusable catalysts |

| Byproducts | Can generate significant waste | Higher selectivity often leads to less waste |

Advanced Analytical Techniques for Trace Analysis in Complex Matrices

The potential presence of this compound in environmental and biological samples necessitates the development of highly sensitive and selective analytical methods for its detection at trace levels. Future research in this domain will focus on refining existing techniques and exploring novel approaches for robust and reliable quantification in complex matrices such as soil, water, and biological tissues.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful technique for the analysis of phenoxy acid herbicides and related compounds in environmental samples. econference.ioresearchgate.netnih.govlcms.czcapes.gov.brresearchgate.netresearchgate.netlcms.cz Future work will likely involve the development of specific LC-MS/MS methods for this compound. This would include the optimization of chromatographic separation on reversed-phase columns and the fine-tuning of mass spectrometric parameters, such as precursor and product ions for selected reaction monitoring (SRM), to achieve low limits of detection (LOD) and quantification (LOQ). lcms.czlcms.cz The use of advanced sample preparation techniques like solid-phase extraction (SPE) with novel sorbents can further enhance the sensitivity and selectivity of the analysis. researchgate.netnih.govcapes.gov.br

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS remains a valuable tool for the analysis of volatile and semi-volatile organic compounds. While phenoxypropanoic acids themselves are not sufficiently volatile for direct GC analysis, their methyl esters, such as this compound, are well-suited for this technique. lcms.cz Future research could focus on optimizing GC-MS methods, including the choice of capillary column and temperature programming, to ensure excellent separation and sensitive detection.

Advanced Sample Preparation: The complexity of environmental matrices often requires extensive sample cleanup and pre-concentration steps prior to instrumental analysis. Future research will likely focus on the development of miniaturized and automated sample preparation techniques. These may include solid-phase microextraction (SPME) and stir-bar sorptive extraction (SBSE), which are solventless techniques that can effectively extract and concentrate analytes from water samples.

The following table summarizes key parameters for the analysis of related phenoxy herbicides, which can serve as a starting point for method development for this compound:

| Analytical Technique | Matrix | Sample Preparation | Limit of Detection (LOD) | Reference |

| LC-MS/MS | Water | Solid-Phase Extraction (SPE) | 0.01 - 0.02 µg/L | researchgate.net |

| LC-MS/MS | Water | Direct Injection | Sub-ppb levels | econference.io |

| LC-MS/MS | Water | SPE with Graphitized Carbon Black | < 0.1 ng/L | capes.gov.br |

| HPLC-UV | Water | Derivatization | 0.5 x 10⁻⁶ M | uaeu.ac.ae |

Deeper Elucidation of Non-Human Biological Mechanisms

Understanding the interaction of this compound with biological systems is crucial for assessing its potential ecological impact. Future research will aim to unravel the specific molecular mechanisms of action in various non-human organisms, moving beyond simple toxicity assays.

Mechanism of Action in Plants: Aryloxyphenoxypropionate herbicides are known to act by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is a key enzyme in fatty acid biosynthesis. sdiarticle3.comresearchgate.net This disruption of lipid synthesis ultimately leads to the death of susceptible plants. sdiarticle3.com Future studies on this compound would likely investigate its potential to inhibit ACCase in various plant species. This could involve in vitro enzyme assays and in vivo studies to observe the physiological and biochemical effects on plants. Furthermore, the potential for this compound to induce oxidative stress in plants, another common mechanism of herbicide action, warrants investigation. sdiarticle3.comresearchgate.net

Effects on Aquatic Organisms: The potential for this compound to enter aquatic ecosystems through runoff necessitates research on its effects on aquatic life. Studies on related compounds like 4-tert-butylphenol (B1678320) have shown potential for chronic toxicity to aquatic organisms, particularly invertebrates like Daphnia magna. oecd.org Future research on this compound should include acute and chronic toxicity testing on a range of aquatic species, including algae, invertebrates, and fish. Beyond standard toxicity tests, investigations into sublethal effects, such as impacts on reproduction, development, and behavior, are needed for a more complete understanding of its ecological risk.

Interaction with Soil Microorganisms: The fate of this compound in the soil environment is influenced by microbial degradation. Future research should focus on identifying the microbial species capable of degrading this compound and elucidating the enzymatic pathways involved. This knowledge is essential for predicting its persistence in different soil types and for developing potential bioremediation strategies.

A summary of the known toxic mechanisms of related compounds is presented below:

| Compound Class/Related Compound | Organism | Mechanism of Action | Reference |

| Aryloxyphenoxypropionates | Plants | Inhibition of acetyl-CoA carboxylase (ACCase), induction of oxidative stress | sdiarticle3.comresearchgate.net |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Plants | Mimics the plant growth hormone auxin, leading to uncontrolled growth | nih.govnih.gov |

| 4-tert-Butylphenol | Aquatic Invertebrates (Daphnia) | Chronic toxicity | oecd.org |

| 2,4-Di-tert-butylphenol (B135424) | Various Organisms | General toxicity | nih.govwikipedia.org |

Comprehensive Environmental Risk Assessment Methodologies

A thorough environmental risk assessment (ERA) for this compound requires a multi-faceted approach that considers its environmental fate, persistence, bioaccumulation potential, and ecotoxicity. Future research will focus on developing comprehensive ERA methodologies that integrate data from various sources to provide a holistic view of the compound's potential environmental impact.

Environmental Fate and Transport: Understanding how this compound behaves in the environment is a critical first step. Research should investigate its potential for hydrolysis, photolysis, and biodegradation in water and soil. nih.gov The hydrolysis of phenoxy acid esters can be influenced by pH and temperature. nih.gov Studies on the mobility of the compound in soil, governed by its sorption characteristics, are also essential to predict its potential to leach into groundwater. nih.gov

Persistence and Bioaccumulation: The persistence of this compound in the environment will be determined by its degradation rate. oregonstate.edu Its potential to bioaccumulate in organisms can be estimated by its octanol-water partition coefficient (log Kow) and confirmed through bioaccumulation studies in aquatic organisms. The related compound p-tert-butylphenol has a moderately high bioaccumulation factor (BCF) of 34-120. oecd.org

Ecotoxicity Testing: A comprehensive suite of ecotoxicity tests on representative organisms from different trophic levels is required. This includes studies on algae, aquatic invertebrates (e.g., Daphnia), and fish. oecd.org The results of these tests, such as the EC50 (effective concentration) and NOEC (no observed effect concentration), are used to determine the predicted no-effect concentration (PNEC) for the aquatic environment.

The following table presents ecotoxicity data for the related compound p-tert-butylphenol, which can serve as a reference for the risk assessment of this compound:

| Organism | Endpoint | Value | Reference |

| Daphnia magna | 48h EC50 | 3.4 mg/L | oecd.org |

| Daphnia magna | 21d NOEC | 0.73 mg/L | oecd.org |

By combining data on exposure (predicted environmental concentration, PEC) and effects (PNEC), a risk quotient (PEC/PNEC) can be calculated to assess the environmental risk.

Role in Materials Science and Polymer Stabilization

The structural features of this compound, particularly the hindered phenol (B47542) moiety, suggest its potential application as a stabilizer in materials science, especially for polymers. amfine.comuvabsorber.compartinchem.com Future research in this area will likely focus on evaluating its efficacy as an antioxidant and its compatibility with various polymer systems.

Hindered Phenol Antioxidants: Hindered phenols are primary antioxidants that protect polymers from degradation caused by oxidation. amfine.comuvabsorber.combasf.com This degradation can occur during high-temperature processing and throughout the service life of the polymer, leading to undesirable changes such as discoloration, altered melt viscosity, and loss of mechanical properties. uvabsorber.combasf.com The mechanism of action involves the hindered phenol donating a hydrogen atom to peroxy radicals, thereby terminating the oxidative chain reaction. partinchem.com

Applications in Polymer Stabilization: Given its structure, this compound could potentially be used as an antioxidant in a variety of polymers. These include:

Polyolefins: Polypropylene (PP) and Polyethylene (PE)

Styrenic Polymers: Polystyrene (PS), Acrylonitrile Butadiene Styrene (ABS)

Engineering Plastics: Polycarbonates (PC), Polyamides (PA)

Elastomers: Synthetic rubbers

Future research would involve incorporating this compound into these polymer matrices and evaluating its performance in terms of:

Processing Stability: Assessing its ability to prevent degradation during extrusion and molding.

Long-Term Thermal Stability: Measuring the retention of physical and mechanical properties after prolonged exposure to heat.

Color Stability: Evaluating its effectiveness in preventing yellowing and other color changes.

Synergistic Effects: Hindered phenol antioxidants are often used in combination with secondary antioxidants, such as phosphites and thioethers, to achieve synergistic effects. amfine.combasf.com Future studies could explore the performance of this compound in combination with these co-stabilizers to develop highly effective antioxidant packages for specific polymer applications.

The table below lists some common polymers where hindered phenol antioxidants are employed:

| Polymer Type | Examples |

| Polyolefins | Polypropylene (PP), Polyethylene (PE) |

| Styrenic Polymers | Polystyrene (PS), Acrylonitrile Butadiene Styrene (ABS) |

| Engineering Plastics | Polycarbonate (PC), Polyamides (PA), Polyacetal |

| Elastomers | Synthetic Rubbers (e.g., SBS, SIS) |

| Other | Polyvinyl Chloride (PVC), Polyurethanes (PU), Polyesters (PET, PMMA) |

Q & A

Q. Basic

- NMR Spectroscopy : ¹H/¹³C NMR identifies the tert-butyl group (δ ~1.3 ppm for 9H) and ester carbonyl (δ ~170 ppm). Aromatic protons from the phenoxy moiety appear at δ ~6.8–7.5 ppm .

- X-ray Crystallography : Resolves stereochemistry and confirms molecular geometry. For example, tert-butyl-substituted analogs show dihedral angles of ~85° between aromatic and ester groups, influencing reactivity .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., 250.1574 g/mol for C₁₅H₂₂O₃) .

How can researchers address contradictions in reported spectral data or crystallographic parameters for this compound?